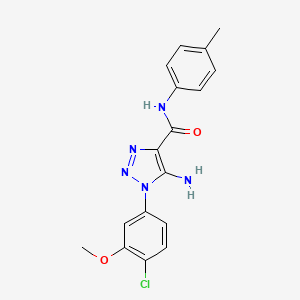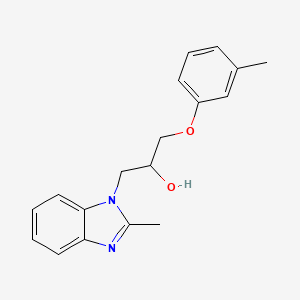![molecular formula C18H29NO2 B5204490 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine, also known as SR-9009, is a research chemical that has gained significant attention in recent years due to its potential applications in the field of medicine and sports performance. This chemical compound belongs to the class of Rev-Erb agonists and has been shown to have a significant impact on the circadian rhythm of the body.
Applications De Recherche Scientifique
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine has a wide range of potential scientific research applications. It has been shown to have a significant impact on the circadian rhythm of the body, which makes it a potential treatment for sleep disorders. Additionally, it has been shown to have potential applications in the treatment of metabolic disorders, such as obesity and diabetes, due to its ability to regulate glucose and lipid metabolism. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine involves its ability to activate the Rev-Erb protein, which is a key regulator of the circadian rhythm. This activation leads to the regulation of various metabolic processes, including glucose and lipid metabolism. Additionally, it has been shown to have an impact on the expression of genes involved in inflammation and oxidative stress, which makes it a potential treatment for various diseases.
Biochemical and Physiological Effects:
4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate glucose and lipid metabolism, which makes it a potential treatment for metabolic disorders. Additionally, it has been shown to have an impact on the expression of genes involved in inflammation and oxidative stress, which makes it a potential treatment for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine in lab experiments is its ability to regulate the circadian rhythm of the body. This makes it a potential treatment for sleep disorders and other conditions related to the circadian rhythm. Additionally, it has been shown to have potential applications in the treatment of metabolic disorders and neurodegenerative diseases.
One of the limitations of using 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine in lab experiments is its limited availability. This makes it difficult for researchers to obtain and use in their experiments. Additionally, there is still much to learn about the long-term effects of using this compound, which makes it important for further research to be conducted.
Orientations Futures
There are several potential future directions for the research on 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine. One potential direction is the development of new treatments for sleep disorders and other conditions related to the circadian rhythm. Additionally, there is potential for the development of new treatments for metabolic disorders and neurodegenerative diseases. Further research is needed to better understand the long-term effects of using this compound and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine is a complex process that involves multiple steps. The first step involves the reaction of 4-isopropyl-3-methylphenol with 1,4-dibromobutane in the presence of potassium carbonate. The resulting product is then reacted with morpholine in the presence of cesium carbonate to produce 4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine.
Propriétés
IUPAC Name |
4-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15(2)18-7-6-17(14-16(18)3)21-11-5-4-8-19-9-12-20-13-10-19/h6-7,14-15H,4-5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESIDORNAHTLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2CCOCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7003814 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5204412.png)
![1-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-pyrrolidinedione](/img/structure/B5204423.png)
![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)

![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204439.png)

![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5204456.png)
![N-isobutyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5204466.png)
![N-(3,5-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5204478.png)

![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)